Rolapitant (1R,2R,3S)-Isomer

Description

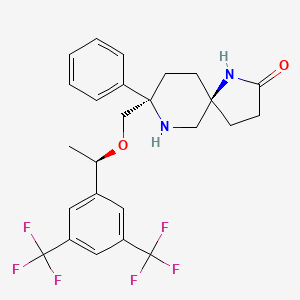

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26F6N2O2 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

(5S,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |

InChI |

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23+/m1/s1 |

InChI Key |

FIVSJYGQAIEMOC-AVIJNYRZSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Rolapitant 1r,2r,3s Isomer

Historical Evolution of Synthetic Routes

The synthesis of rolapitant (B1662417) has undergone significant evolution since its initial development by Schering-Plough. wikipedia.org Early synthetic strategies laid the groundwork for the production of this complex molecule, which features a spirocyclic diamine core and three stereocenters. Over time, various synthetic routes have been reported, each aiming to improve efficiency, yield, and stereochemical purity. medkoo.com These routes often involve the strategic coupling of key fragments and the careful control of stereochemistry at each chiral center.

Advanced Stereoselective Synthesis Strategies

The therapeutic efficacy of rolapitant is intrinsically linked to its specific (1R,2R,3S) configuration. Therefore, the development of highly stereoselective synthetic methods has been a primary focus of research. These strategies are designed to control the formation of the three stereocenters with high precision, minimizing the formation of unwanted diastereomers and enantiomers.

Chiral Building Block Approach to Key Intermediates

A prominent strategy for ensuring the correct stereochemistry in rolapitant is the use of a chiral building block approach. This method relies on the synthesis of advanced chiral intermediates that already possess one or more of the required stereocenters. These chiral fragments are then coupled to construct the final rolapitant molecule.

One key approach unites two advanced chiral building blocks: a pyroglutamate (B8496135) derivative and an allylic amine. newdrugapprovals.org Each of these intermediates contains one of the critical stereocenters of the final active pharmaceutical ingredient. newdrugapprovals.org For instance, a pyroglutamate derivative can serve as a precursor to the amidoaldehyde component, which is generated through a base-mediated decomposition of a pyroglutamic aminal. newdrugapprovals.org This strategy effectively transfers the inherent chirality of the starting materials to the final product.

| Chiral Building Block | Role in Rolapitant Synthesis |

| Pyroglutamate derivative | Precursor to the amidoaldehyde fragment, establishing one of the key stereocenters. newdrugapprovals.org |

| Allylic amine | Provides the second key stereocenter for the construction of the piperidine (B6355638) ring. newdrugapprovals.org |

Diastereoselective and Enantioselective Transformations

Beyond the use of pre-existing chiral building blocks, diastereoselective and enantioselective transformations are crucial for controlling the stereochemistry during the synthesis. These reactions create new stereocenters with a high degree of selectivity, guided by chiral catalysts or auxiliaries.

Diastereoselective reactions are employed to control the relative stereochemistry between different chiral centers within the molecule. For example, cascade reactions, such as inter-intramolecular double Michael additions, have been utilized to synthesize highly substituted cyclohexanones with high diastereoselectivity. beilstein-journals.org While not a direct synthesis of rolapitant, this demonstrates the power of such methods in controlling stereochemistry in complex ring systems.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved through the use of chiral catalysts or reagents that preferentially form one enantiomer over the other. Such strategies are vital for ensuring that the final rolapitant product is enriched in the desired (1R,2R,3S)-isomer.

Control of Spirocyclic and Piperidine Ring Stereocenters

The formation of the central piperidine ring is often achieved through the union of two key chiral intermediates. newdrugapprovals.org The stereochemistry of these building blocks directly influences the stereochemistry of the final piperidine ring. The spirocyclic junction adds another layer of complexity, requiring precise control over the ring-forming reactions to establish the desired spatial arrangement of the atoms.

Synthesis of Related Stereoisomers and Impurities for Research Purposes

The synthesis and characterization of related stereoisomers and impurities are critical for pharmaceutical development. nih.gov These compounds are essential for analytical method development, allowing for the accurate detection and quantification of any impurities in the final drug substance. nih.gov Furthermore, studying the biological activity of different stereoisomers helps to confirm that the desired pharmacological effect is specific to the (1R,2R,3S)-isomer of rolapitant. rsc.org

The synthesis of these related substances often involves modifying the main synthetic route to intentionally produce different stereoisomers or known degradation products. nih.gov This allows for their structural elucidation using various spectroscopic techniques. nih.gov Understanding the formation of these impurities can also lead to process improvements that minimize their presence in the final product. nih.gov

Development of Scalable and Sustainable Synthetic Processes

Transitioning a synthetic route from the laboratory to industrial-scale production requires the development of a scalable and sustainable process. researchgate.net This involves optimizing reaction conditions to maximize yield and throughput while minimizing waste and the use of hazardous materials. researchgate.net

Key considerations for a scalable process include:

Process Efficiency: Achieving high yields and minimizing the number of synthetic steps. nih.gov

Catalyst Loading: Reducing the amount of catalyst required to improve cost-effectiveness. nih.gov

Solvent Selection: Utilizing greener, non-halogenated solvents where possible. researchgate.net

By-product Minimization: Designing the synthesis to reduce the formation of unwanted side products. researchgate.net

For example, research into the synthesis of other pharmaceuticals has demonstrated significant improvements in volumetric productivity and reductions in catalyst load through the discovery of more active enzymes and reaction optimization. nih.gov Similarly, the development of a scalable process for rolapitant would focus on these areas to ensure a commercially viable and environmentally responsible manufacturing process. wikipedia.org

Molecular Mechanism of Action: Neurokinin 1 Receptor Antagonism

Characterization of Neurokinin-1 Receptor Binding Kinetics

The efficacy of Rolapitant (B1662417) is rooted in its specific binding characteristics to neurokinin receptors.

Rolapitant demonstrates a high affinity for the human NK1 receptor, with a reported inhibitory constant (Ki) of 0.66 nM. tandfonline.commedchemexpress.comnih.govamegroups.org This affinity is significantly greater than its binding to NK2 and NK3 receptors, with a selectivity of over 1000-fold for the NK1 subtype. medchemexpress.comnih.govimmune-system-research.com This high selectivity minimizes off-target effects and contributes to its favorable tolerability profile. nih.gov Both Rolapitant and its active metabolite, M19, exhibit high affinity and selectivity for the NK1 receptor. wikipedia.org To block the closely related NK2 receptor or other receptors and enzymes, concentrations more than 1000 times the therapeutic level are required. wikipedia.org

Table 1: Binding Affinity of Rolapitant for Human Neurokinin Receptors

| Receptor | Inhibitory Constant (Ki) | Selectivity over NK2/NK3 |

| NK1 | 0.66 nM | >1000-fold |

| NK2 | >1000-fold lower affinity | N/A |

| NK3 | >1000-fold lower affinity | N/A |

Rolapitant functions as a competitive antagonist at the NK1 receptor. fda.govnih.govnih.govascopubs.orgascopubs.org This means that it binds to the same site on the receptor as the endogenous ligand, substance P, thereby preventing substance P from activating the receptor and initiating the downstream signaling that leads to emesis. nih.govpatsnap.com In vitro studies have confirmed this competitive antagonism, showing that Rolapitant can inhibit the effects of an NK1 receptor agonist in a concentration-dependent manner. medchemexpress.comnih.gov

Ligand-Receptor Interaction Dynamics

The interaction between Rolapitant and the NK1 receptor is a dynamic process involving the displacement of the natural ligand and specific structural interactions.

The primary mechanism by which Rolapitant exerts its antiemetic effect is by blocking the binding of substance P to NK1 receptors. nih.govpatsnap.comdrugbank.com Substance P is a neuropeptide that is released in response to chemotherapy and plays a significant role in mediating both acute and delayed CINV by binding to NK1 receptors in the brain's vomiting center. patsnap.comnih.govamegroups.org By competitively inhibiting this interaction, Rolapitant effectively prevents the transmission of the emetic signal. nih.govpatsnap.com

The specific chemical structure of Rolapitant, an azaspiro compound, dictates its high-affinity and selective binding to the NK1 receptor. nih.govpatsnap.com While detailed crystallographic data of the Rolapitant-NK1 receptor complex are not extensively published, the molecule's three-dimensional conformation allows it to fit precisely into the binding pocket of the NK1 receptor, leading to a stable and long-lasting interaction. patsnap.com This prolonged receptor occupancy contributes to its long duration of action. patsnap.com

Downstream Signaling Pathway Modulation

By blocking the binding of substance P to the NK1 receptor, Rolapitant prevents the activation of the G-protein-coupled receptor signaling cascade that would normally be initiated. nih.gov This includes the inhibition of calcium efflux that is typically induced by NK1 receptor agonists. medchemexpress.comnih.govimmune-system-research.com In essence, Rolapitant interrupts the signaling pathway at its origin, preventing the downstream events that ultimately lead to the sensation of nausea and the act of vomiting. patsnap.com

The Chemical Compound Rolapitant (1R,2R,3S)-Isomer: A Molecular Mechanism of Action

Rolapitant, specifically its (1R,2R,3S)-isomer, is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor. This article delves into the molecular mechanisms that underpin its therapeutic action, focusing on its interaction with the NK1 receptor, a G-protein coupled receptor (GPCR), and the subsequent cellular consequences.

The primary mechanism through which Rolapitant exerts its effects is by competitively blocking the NK1 receptor. nih.govwikipedia.org The NK1 receptor's endogenous ligand is Substance P, a neuropeptide involved in various physiological processes, including the vomiting reflex (emesis). nih.govnih.gov By binding to the NK1 receptor, Rolapitant prevents Substance P from activating it, thereby inhibiting downstream signaling pathways that lead to nausea and vomiting. nih.govnih.gov

Rolapitant demonstrates high affinity and selectivity for the human NK1 receptor. immune-system-research.com Its binding affinity is reported with a Ki value of 0.66 nM. immune-system-research.commedchemexpress.com This high affinity contributes to its prolonged duration of action. Furthermore, Rolapitant exhibits over 1000-fold greater selectivity for the NK1 receptor compared to the NK2 and NK3 receptor subtypes. immune-system-research.commedchemexpress.com

Activation of the NK1 receptor by an agonist, such as Substance P or the synthetic agonist GR-73632, triggers a cascade of intracellular events, a key one being the mobilization of intracellular calcium. medchemexpress.comnih.gov This increase in cytosolic calcium concentration is a crucial step in the signaling pathway that ultimately leads to the physiological response.

Rolapitant has been shown to effectively inhibit this agonist-induced calcium efflux in a concentration-dependent and competitive manner. immune-system-research.commedchemexpress.com In vitro studies using Chinese Hamster Ovary (CHO) cells genetically engineered to express the human NK1 receptor have demonstrated that Rolapitant, over a concentration range of 1 to 1000 nM, effectively blocks the calcium efflux initiated by the NK1 receptor agonist GR-73632. immune-system-research.commedchemexpress.com This inhibition directly demonstrates Rolapitant's ability to functionally antagonize the NK1 receptor at the cellular level.

Table 1: In Vitro Activity of Rolapitant ((1R,2R,3S)-Isomer)

| Parameter | Value | Cell Line | Agonist | Reference |

| Ki | 0.66 nM | - | - | immune-system-research.commedchemexpress.com |

| Effective Concentration Range for Inhibition of Calcium Efflux | 1 - 1000 nM | CHO cells expressing human NK1 receptor | GR-73632 | immune-system-research.commedchemexpress.com |

The Neurokinin-1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily, also known as seven-transmembrane domain receptors. wikipedia.org These receptors are characterized by an extracellular N-terminus, seven transmembrane helices, and an intracellular C-terminus. The binding of an agonist to a GPCR induces a conformational change in the receptor, which in turn activates intracellular G-proteins and initiates downstream signaling cascades.

As a competitive antagonist, Rolapitant binds to the same site on the NK1 receptor as the endogenous ligand, Substance P, but it does not activate the receptor. nih.gov Instead, its binding prevents Substance P from accessing the receptor, thereby blocking the initiation of the signaling pathway. nih.gov

Structural studies of the NK1 receptor have revealed that the binding pocket for non-peptide antagonists like Rolapitant is located within a hydrophobic cleft formed by the transmembrane helices. nih.gov The binding of an antagonist to this site stabilizes the receptor in an inactive conformation. This prevents the conformational changes that are necessary for the receptor to couple with and activate its associated G-protein, Gαq. wikipedia.org This blockade of G-protein activation is the pivotal step in the antagonistic action of Rolapitant, leading to the inhibition of subsequent downstream events such as the production of inositol (B14025) trisphosphate and the release of intracellular calcium.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Profiling

The in vitro characterization of Rolapitant (B1662417) has focused on its affinity and selectivity for the NK-1 receptor, its functional antagonism, and its broader interaction profile with other biological targets.

Receptor Binding Assays for NK1 Selectivity

Receptor binding assays have been instrumental in quantifying the high affinity and selectivity of Rolapitant for the human NK-1 receptor. Studies have demonstrated that Rolapitant binds to the human NK-1 receptor with a high affinity, exhibiting a Ki (inhibition constant) of 0.66 nM. nih.govmedchemexpress.comimmune-system-research.com This high affinity is a key determinant of its potency.

Furthermore, these assays have highlighted the remarkable selectivity of Rolapitant for the NK-1 receptor over other neurokinin receptor subtypes. It displays a greater than 1000-fold selectivity for the human NK-1 receptor compared to the human NK-2 and NK-3 receptor subtypes. nih.govmedchemexpress.comimmune-system-research.com This selectivity is critical for minimizing off-target effects. Additionally, Rolapitant has shown preferential affinity for the NK-1 receptors of humans, guinea pigs, gerbils, and monkeys over those of rats, mice, and rabbits. nih.govmedchemexpress.com

Table 1: Rolapitant NK-1 Receptor Binding Affinity

| Species/Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. NK-2/NK-3 |

|---|---|---|

| Human NK-1 | 0.66 nM | >1000-fold |

Functional Antagonist Assays in Cell Lines (e.g., CHO cells)

Functional assays in cell lines have confirmed that Rolapitant acts as a competitive antagonist at the NK-1 receptor. In Chinese Hamster Ovary (CHO) cells engineered to express the human NK-1 receptor, Rolapitant was shown to inhibit the calcium efflux induced by the NK-1 receptor agonist GR-73632 in a concentration-dependent manner. medchemexpress.comimmune-system-research.com These experiments yielded a calculated Kb (equilibrium dissociation constant) of 0.17 nM, further evidencing its potent antagonist activity. nih.govnewdrugapprovals.org

Evaluation across Broad Receptor, Enzyme, and Ion Channel Panels

To assess its specificity and potential for off-target interactions, Rolapitant has been screened against a wide array of other receptors, enzymes, and ion channels. Non-clinical data from conventional safety pharmacology studies have indicated that Rolapitant does not present a special hazard for humans, suggesting a low potential for significant interactions with these other biological targets at therapeutic concentrations. europa.eu A key advantage of Rolapitant is its lack of significant interaction with the cytochrome P450 enzyme CYP3A4, a major pathway for drug metabolism. medchemexpress.comnih.gov

In Vivo Mechanistic Studies in Animal Models

In vivo studies in relevant animal models have been essential for demonstrating the pharmacological activity and central nervous system penetration of Rolapitant.

Pharmacological Activity in Emesis Models (e.g., ferrets, gerbils)

The ferret is considered a gold-standard model for emesis research due to its physiological similarities to the human vomiting reflex. ndineuroscience.com In ferret models, Rolapitant has demonstrated potent antiemetic effects against various emetogenic stimuli. It effectively reduced both acute and delayed emesis induced by the highly emetogenic chemotherapy agent cisplatin. nih.govijmrhs.comnih.gov Rolapitant also dose-dependently decreased retching and vomiting induced by apomorphine (B128758) in ferrets. ijmrhs.com

In gerbils, Rolapitant has been shown to antagonize the behavioral effects induced by NK-1 receptor agonists. It effectively reversed agonist-induced foot-tapping, a centrally mediated response, following both intravenous and oral administration. nih.govresearchgate.net This effect was observed for up to 24 hours at a minimal effective dose of 0.1 mg/kg. nih.govresearchgate.net

Table 2: Summary of Rolapitant Activity in Emesis Models

| Animal Model | Emetic/Behavioral Stimulus | Outcome |

|---|---|---|

| Ferret | Cisplatin | Reduced acute and delayed emesis |

| Ferret | Apomorphine | Dose-dependent decrease in retching and vomiting |

| Gerbil | NK-1 Agonist | Reversal of foot-tapping behavior |

Neurokinin-1 Receptor Occupancy in Central Nervous System of Animal Models

Studies utilizing positron emission tomography (PET) have provided direct evidence of Rolapitant's ability to penetrate the central nervous system and occupy NK-1 receptors in the brain. newdrugapprovals.orgnih.gov While detailed preclinical animal PET studies are not as extensively reported in the provided search results as human studies, the centrally-mediated antiemetic effects observed in ferret and gerbil models strongly support significant CNS NK-1 receptor occupancy. nih.gov Human PET studies have shown that Rolapitant achieves high and sustained NK-1 receptor occupancy in the brain. nih.govasco.orgtandfonline.comnih.gov For instance, a single oral dose of 180 mg in humans resulted in a mean NK-1 receptor occupancy in the cortical regions of over 90% for at least 120 hours. europa.eunih.gov This long duration of receptor occupancy is consistent with its long half-life. nih.gov

Behavioral Pharmacology Related to NK1 Antagonism in Animals

Preclinical studies in various animal models have been crucial in establishing the pharmacological activity of Rolapitant as a neurokinin-1 (NK1) receptor antagonist. These investigations have demonstrated its ability to counteract behaviors and physiological responses mediated by the NK1 receptor.

In a gerbil animal model, Rolapitant demonstrated its functional antagonism of the NK1 receptor. When administered, Rolapitant effectively reversed foot-tapping behavior induced by an NK1 receptor agonist. amegroups.org This model is a standard method for assessing the central activity of NK1 antagonists.

Furthermore, Rolapitant's antiemetic potential was evaluated in ferret models, which are considered a strong predictor for antiemetic drug efficacy in humans. amegroups.orgnih.gov In these studies, Rolapitant was shown to reverse emesis induced by both apomorphine and cisplatin. amegroups.org Cisplatin, a chemotherapy agent, is known to induce both acute and delayed vomiting, and its effects in ferrets are a well-established model for chemotherapy-induced nausea and vomiting (CINV). nih.gov The ability of Rolapitant to counteract cisplatin-induced emesis in this model provided a strong preclinical basis for its development as a treatment for CINV. amegroups.org Similarly, apomorphine-induced emesis is another common screening model for antiemetic drugs. nih.gov

| Animal Model | Inducing Agent | Behavior/Response Measured | Effect of Rolapitant |

|---|---|---|---|

| Gerbil | NK1 Receptor Agonist | Foot Tapping | Reversed amegroups.org |

| Ferret | Apomorphine | Emesis | Reversed amegroups.org |

| Ferret | Cisplatin | Emesis | Reversed amegroups.org |

Comparative Preclinical Pharmacology with Other Neurokinin-1 Receptor Antagonists

Rolapitant is a highly selective NK1 receptor antagonist, a characteristic it shares with other drugs in its class. amegroups.orgnih.gov However, preclinical and pharmacological data reveal key differences in receptor binding, occupancy, and pharmacokinetics when compared to other agents such as Aprepitant, Fosaprepitant (the intravenous prodrug of Aprepitant), and Netupitant (B1678218). nih.gov

Rolapitant exhibits a high binding affinity for the human NK1 receptor, with a Ki (inhibition constant) of 0.66 nmol/L, which is comparable to the nanomolar affinities of other NK1 receptor antagonists. nih.gov A significant distinguishing feature of Rolapitant is its exceptionally long plasma half-life of approximately 169–183 hours. nih.govnih.gov This is substantially longer than that of Aprepitant (9–13 hours) and Netupitant (80 hours). nih.gov

This extended half-life contributes to a sustained receptor occupancy in the brain. Pharmacodynamic data showed that a single dose of Rolapitant resulted in ≥90% NK1 receptor occupancy in the brain for up to 120 hours (5 days). amegroups.orgnih.gov In comparison, studies with Aprepitant and Fosaprepitant showed receptor occupancy in the striatum to be around 54% and 60%, respectively, on day 5 post-administration. nih.gov This prolonged receptor engagement by Rolapitant is a key differentiating pharmacological feature. nih.gov

| Compound | Binding Affinity (Ki, nmol/L) | Plasma Half-Life (hours) | Brain NK1 Receptor Occupancy |

|---|---|---|---|

| Rolapitant | 0.66 nih.gov | 169–183 nih.gov | >90% at 120 hours nih.gov |

| Aprepitant | 0.2 nih.gov | 9–13 nih.gov | ~54% at Day 5 nih.gov |

| Fosaprepitant | Not Applicable (Prodrug) | 9–13 nih.gov | ~60% at Day 5 nih.gov |

| Netupitant | 0.95 nih.gov | 80 ± 20 nih.gov | 90% at 96 hours nih.gov |

Pharmacokinetics and Biotransformation in Preclinical Models

Absorption, Distribution, and Elimination Characteristics in Animal Models

Preclinical studies have delineated the fundamental pharmacokinetic parameters of rolapitant (B1662417), establishing a profile of a compound with good oral absorption, extensive tissue distribution, and a long elimination half-life.

Oral Absorption and Plasma Concentration Profiles

Following oral administration in animal models, rolapitant is readily absorbed. nih.gov It is detectable in plasma as early as 30 minutes post-dose, with peak plasma concentrations (Cmax) typically reached at approximately 4 hours. nih.gov The systemic exposure to rolapitant, as measured by the area under the plasma concentration-time curve (AUC) and Cmax, increases in a dose-proportional manner. nih.gov For instance, a four-fold increase from the recommended therapeutic dose resulted in a 3.1-fold and 3.7-fold increase in Cmax and AUC, respectively. nih.gov Notably, the presence of a fatty meal does not appear to significantly influence its absorption. nih.gov The absolute bioavailability of oral rolapitant has been determined to be nearly 100%. wikipedia.orgovid.com

Tissue Distribution and Apparent Volume of Distribution

Rolapitant exhibits extensive tissue distribution, a characteristic indicated by its large apparent volume of distribution (Vd). nih.gov In preclinical models, the Vd of rolapitant has been estimated to be substantial, suggesting that the compound is not confined to the bloodstream but partitions into various tissues throughout the body. nih.govnih.gov This wide distribution is consistent with its ability to cross the blood-brain barrier and exert its effects on NK-1 receptors in the central nervous system. nih.gov In cancer patients, the apparent volume of distribution has been estimated to be 387 L, while in healthy individuals, it is 460 L. nih.gov A population pharmacokinetic analysis in patients identified a central compartment volume of distribution of 214 L and a peripheral compartment volume of distribution of 164 L. nih.gov Furthermore, rolapitant is highly bound to human plasma proteins, with a binding percentage of 99.8%. nih.govwikipedia.orgdrugbank.com

Table 1: Apparent Volume of Distribution of Rolapitant

| Population | Apparent Volume of Distribution (L) |

| Cancer Patients | 387 |

| Healthy Volunteers | 460 |

| Central Compartment (Patients) | 214 |

| Peripheral Compartment (Patients) | 164 |

Excretion Pathways in Animal Models

The primary route of elimination for rolapitant and its metabolites is through the feces. wikipedia.org Studies involving radiolabeled rolapitant have shown that a significant majority of the administered dose is recovered in the feces, with a smaller portion excreted in the urine. wikipedia.orgnih.gov Specifically, over a six-week period, approximately 73% of the dose was excreted in the feces, while 14.2% was found in the urine. nih.govnih.gov This indicates that hepatobiliary excretion is the main pathway for the elimination of rolapitant-related compounds. nih.govnih.gov Renal clearance is not a significant route for the elimination of either the parent drug or its metabolites. nih.gov

Metabolic Pathways and Metabolite Identification

The biotransformation of rolapitant is a key aspect of its disposition in the body, leading to the formation of both active and inactive metabolites.

Role of Cytochrome P450 Enzymes in Metabolism (e.g., CYP3A4)

The metabolism of rolapitant is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme responsible for its biotransformation. nih.govwikipedia.orgnih.govdrugbank.comnih.govfda.gov In vitro studies using human liver microsomes have confirmed that the formation of its major active metabolite is predominantly catalyzed by CYP3A4. fda.gov While rolapitant is a substrate for CYP3A4, it does not appear to be a significant inhibitor or inducer of this enzyme in vitro. nih.gov The co-administration of ketoconazole, a strong CYP3A4 inhibitor, had minimal effects on rolapitant exposure. nih.gov Conversely, co-administration with rifampin, a strong CYP3A4 inducer, resulted in a significant decrease in rolapitant exposure. nih.gov

Characterization of Major Active Metabolites (e.g., M19)

The primary and major circulating active metabolite of rolapitant is known as M19, which is chemically identified as C4-pyrrolidine-hydroxylated rolapitant. nih.govwikipedia.orgnih.govdrugbank.comfda.gov The formation of M19 is delayed, with its peak plasma concentration (Tmax) occurring at approximately 120 hours. nih.gov The exposure to M19 is significant, being approximately 50% of the parent rolapitant exposure in plasma. nih.gov This metabolite itself has a long half-life of 158 hours. nih.gov While M19 is the major active metabolite found in circulation, other metabolites have been detected in urine and feces but not in plasma. fda.gov In vitro studies have shown that M19 does not significantly induce CYP450 isozymes 1A2, 2B6, 2C9, and 3A4 at concentrations up to 10 mcM. fda.gov

Table 2: Pharmacokinetic Parameters of Rolapitant and M19

| Parameter | Rolapitant | M19 |

| Tmax (Peak Plasma Concentration Time) | ~4 hours | ~120 hours |

| Elimination Half-life | 169-183 hours | 158 hours |

| Primary Metabolizing Enzyme | CYP3A4 | N/A |

Enzyme and Transporter Interaction Profile (Preclinical)

Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6)

In vitro studies have demonstrated that Rolapitant is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6. nih.govnih.govnih.govresearchgate.net This inhibitory effect is notably persistent, lasting for at least seven days, a characteristic linked to the drug's long half-life of approximately 169 to 183 hours. nih.govwikipedia.orgjhoponline.com Clinical pharmacology studies designed to confirm these preclinical findings showed that co-administration of Rolapitant with dextromethorphan (B48470), a known CYP2D6 substrate, resulted in a threefold increase in dextromethorphan plasma exposure. nih.govwikipedia.org

Conversely, Rolapitant shows a high degree of selectivity. Unlike other neurokinin-1 (NK1) receptor antagonists, it does not significantly inhibit or induce the major drug-metabolizing enzyme CYP3A4. nih.govresearchgate.netnih.gov Further in vitro evaluations have indicated that Rolapitant does not meaningfully inhibit other CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1, at clinically relevant concentrations. nih.govresearchgate.netfda.gov This specificity suggests that the primary mechanism for enzyme-mediated drug interactions involves the inhibition of CYP2D6. nih.gov

| Enzyme | Interaction Profile | Key Findings | References |

|---|---|---|---|

| CYP2D6 | Moderate Inhibitor | Inhibition persists for at least 7 days. Caused a 3-fold increase in exposure of the substrate dextromethorphan. | nih.govnih.govwikipedia.orgjhoponline.com |

| CYP3A4 | No Inhibition or Induction | Rolapitant is a substrate of CYP3A4, but does not affect its activity. | nih.govresearchgate.netnih.govdrugbank.comnih.gov |

| CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1 | No significant inhibition | In vitro studies showed no clinically relevant inhibition. | nih.govresearchgate.netfda.gov |

Transporter Inhibition (e.g., P-glycoprotein, BCRP)

Rolapitant has been identified as an inhibitor of key efflux transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.govnih.govresearchgate.net Inhibition of these transporters can lead to increased plasma concentrations of their respective substrates.

Pharmacokinetic studies exploring these interactions revealed that oral Rolapitant significantly affects the exposure of transporter substrates:

P-glycoprotein (P-gp): When co-administered with digoxin (B3395198), a P-gp substrate, oral Rolapitant led to a 71% increase in the maximum plasma concentration (Cmax) and a 30% increase in the area under the curve (AUC) of digoxin. wikipedia.orgeuropa.eunih.gov

Breast Cancer Resistance Protein (BCRP): The interaction is even more pronounced with BCRP substrates. Co-administration of oral Rolapitant with sulfasalazine (B1682708) resulted in a 140% increase in Cmax and a 127% increase in AUC for sulfasalazine. europa.eunih.gov

Interestingly, studies comparing oral and intravenous administration of Rolapitant found that the inhibitory effect on these transporters was significant with the oral dose but did not result in clinically meaningful effects on substrate pharmacokinetics when Rolapitant was given intravenously. nih.gov

| Transporter | Interaction Profile | Effect on Substrate (Oral Rolapitant) | References |

|---|---|---|---|

| P-glycoprotein (P-gp) | Inhibitor | Increased digoxin Cmax by 71% and AUC by 30%. | wikipedia.orgeuropa.eunih.gov |

| Breast Cancer Resistance Protein (BCRP) | Inhibitor | Increased sulfasalazine Cmax by 140% and AUC by 127%. | europa.eunih.gov |

Mechanistic Basis of Enzyme/Transporter Interactions

The mechanistic basis for Rolapitant's interaction profile lies in its direct, competitive inhibition of specific metabolic enzymes and efflux transporters. nih.govjhoponline.com Rolapitant itself does not require metabolic activation to exert its inhibitory effects.

For CYP2D6, the interaction is characterized as moderate but long-lasting inhibition. nih.govfda.gov The prolonged effect is a direct consequence of Rolapitant's extended elimination half-life (~7 days), which maintains inhibitory concentrations of the parent drug in the system for an extended period. nih.govwikipedia.org

For P-gp and BCRP, Rolapitant acts as an inhibitor, likely at the intestinal level, given the more pronounced effect observed with oral administration compared to intravenous. nih.gov By inhibiting these efflux transporters in the gut, Rolapitant increases the absorption and bioavailability of co-administered substrate drugs, leading to higher plasma concentrations. wikipedia.orgnih.gov The specificity of Rolapitant in inhibiting CYP2D6 and the transporters BCRP and P-gp, while not affecting other major CYP enzymes like CYP3A4, defines its drug-drug interaction potential. nih.gov

Structure Activity Relationship Sar and Lead Optimization

: The Impact of Stereochemistry on Biological Activity

The development of Rolapitant (B1662417), also known by its chemical name (5S,8S)-8-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one, underscores the critical importance of stereochemistry in drug design. The precise spatial orientation of its constituent atoms dictates its ability to bind effectively to the NK1 receptor, thereby blocking the action of Substance P, a key neurotransmitter involved in nausea and vomiting.

Analysis of Diastereomeric and Enantiomeric Potency

While specific public-domain data quantitatively comparing the potencies of all possible diastereomers and enantiomers of Rolapitant is limited, the principles of stereoisomerism in pharmacology strongly suggest that significant differences in biological activity exist among them. The presence of multiple chiral centers in the Rolapitant molecule gives rise to several stereoisomers, each with a unique three-dimensional shape. This structural diversity is crucial, as the NK1 receptor, being a chiral biological macromolecule, exhibits stereoselectivity in its interactions with ligands.

It is a well-established principle that different stereoisomers of a drug can have widely varying affinities for their target receptor, with one isomer often being significantly more active than the others. In many cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects.

Significance of the (1R,2R,3S)-Isomer Configuration for Activity

The approved and clinically utilized form of Rolapitant is the specific (1R,2R,3S)-isomer wikipedia.org. This designation indicates that the meticulous process of drug discovery and development identified this particular stereoisomer as possessing the optimal combination of high affinity for the NK1 receptor and a favorable pharmacokinetic profile. The high affinity of Rolapitant for the human NK1 receptor has been quantified with a Ki (inhibitory constant) of 0.66 nM nih.govmedchemexpress.com. This potent binding is a direct result of the complementary shape of the (1R,2R,3S)-isomer to the binding pocket of the NK1 receptor.

The molecular architecture of Rolapitant features two stereogenic centers within its central piperidine (B6355638) ring and a spirocyclic system newdrugapprovals.org. The specific "R" and "S" configurations at these chiral centers, along with the "R" configuration at the benzylic ether side chain, are crucial for orienting the key pharmacophoric elements in the correct spatial arrangement for optimal interaction with amino acid residues within the NK1 receptor binding site. Any deviation from this specific stereochemistry would likely lead to a suboptimal fit, resulting in reduced binding affinity and, consequently, diminished biological activity.

Molecular Modifications and Analog Design Strategies

The development of Rolapitant and other NK1 receptor antagonists has involved extensive molecular modifications and analog design strategies to optimize potency, selectivity, and pharmacokinetic properties. A common strategy in the development of spiro-substituted piperidine NK1 antagonists has been the exploration of various substituents on the piperidine ring and the spirocyclic moiety nih.gov.

For instance, studies on related spiro-piperidine compounds have shown that introducing specific groups can modulate affinity for NK1 and other neurokinin receptors. The conformation of the molecule, influenced by the nature of these substituents, plays a significant role in determining receptor affinity nih.gov. While specific analog design strategies for Rolapitant are proprietary, the general approach would have involved the synthesis and evaluation of a library of related compounds with systematic variations to identify the optimal structural features for NK1 antagonism.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect dergipark.org.trmdpi.com. For NK1 receptor antagonists, a pharmacophore model would typically include features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial orientation.

Analytical Methodologies for Research and Development

Quantitative Determination in Preclinical Biological Matrices

The accurate quantification of Rolapitant (B1662417) and its metabolites in preclinical biological matrices, such as plasma and urine, is crucial for pharmacokinetic and drug metabolism studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the principal technique for this purpose due to its high sensitivity, selectivity, and throughput. nih.govnih.gov

Validated LC-MS/MS methods have been established for the measurement of Rolapitant and its major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant), in plasma. fda.gov These methods are essential for supporting preclinical safety and efficacy studies. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves the extraction of the analyte from the complex biological matrix. Common techniques include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. nih.gov The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, effectively separating it from interfering matrix components. orientjchem.orgjapsonline.com

Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. This technique often provides cleaner extracts compared to PPT and LLE. researchgate.net

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate Rolapitant and its metabolites from endogenous plasma components. ijarmps.orgnih.gov A reversed-phase C18 column is commonly employed with a mobile phase consisting of an aqueous component (often with a modifier like formic acid) and an organic solvent (such as acetonitrile or methanol) in a gradient or isocratic elution mode. japsonline.comarastirmax.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is typically used for detection. nih.gov This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Rolapitant and its internal standard. arastirmax.com

The validation of these bioanalytical methods is performed according to regulatory guidelines and typically includes the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. arastirmax.comnih.gov

Table 1: Example Parameters for a Validated LC-MS/MS Method for Rolapitant in Plasma

| Parameter | Typical Value/Range |

| Sample Volume | 25 - 300 µL nih.govarastirmax.com |

| Extraction Technique | Protein Precipitation or Liquid-Liquid Extraction nih.govjapsonline.com |

| Chromatographic Column | C18, e.g., 4.6 x 150 mm, 5 µm arastirmax.com |

| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate/Formic Acid Buffer arastirmax.com |

| Detection Mode | Positive Electrospray Ionization (ESI+) arastirmax.com |

| Linearity Range | e.g., 5 - 2000 ng/mL arastirmax.com |

| Accuracy | Within ±15% of nominal concentration nih.gov |

| Precision (%CV) | ≤15% nih.gov |

Impurity Profiling and Characterization for Research Standards

Impurity profiling is a critical component of drug development, aimed at identifying and quantifying impurities in the drug substance. For research standards, this involves conducting forced degradation studies to understand the intrinsic stability of the Rolapitant molecule and to identify potential degradation products that could arise during synthesis, storage, or formulation. creative-biolabs.comresearchgate.net

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. creative-biolabs.com The goal is to generate degradation products to a level of approximately 5-20%. researchgate.net This information is vital for developing stability-indicating analytical methods. pharmatutor.org

Typical Stress Conditions for Forced Degradation Studies:

Acidic Hydrolysis: Treatment with acids (e.g., HCl) at elevated temperatures.

Alkaline Hydrolysis: Treatment with bases (e.g., NaOH) at elevated temperatures. researchgate.net

Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide). creative-biolabs.com

Thermal Degradation: Heating the solid drug substance at high temperatures. researchgate.net

Photolytic Degradation: Exposing the drug substance to UV or fluorescent light. pharmatutor.org

The stressed samples are then analyzed using a stability-indicating method, typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector and a mass spectrometer (LC-MS). The PDA detector helps in assessing peak purity, while the mass spectrometer provides structural information about the degradation products.

Table 2: Representative Conditions for Forced Degradation Studies

| Stress Condition | Example Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C | To investigate degradation in acidic environments. |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C | To investigate degradation in basic environments. researchgate.net |

| Oxidation | 3% H₂O₂ at room temperature | To assess susceptibility to oxidation. creative-biolabs.com |

| Thermal | 80°C for 24 hours | To evaluate stability at elevated temperatures. |

| Photostability | ICH-specified light conditions | To determine light sensitivity. pharmatutor.org |

The knowledge gained from these studies is crucial for establishing the degradation pathways of Rolapitant, which in turn informs the manufacturing process, selection of appropriate packaging, and definition of storage conditions for the research compound. pharmtech.com

Stereoisomeric Purity Assessment Techniques

Rolapitant possesses chiral centers, making the assessment of stereoisomeric purity a critical analytical requirement. The biological activity of stereoisomers can differ significantly, with one enantiomer often being more potent or having a different pharmacological profile than the others. nih.gov Therefore, it is essential to have analytical methods capable of separating and quantifying the desired (1R,2R,3S)-isomer from its potential stereoisomers.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for the enantiomeric separation of pharmaceutical compounds. pensoft.netnih.gov

Development of a Chiral HPLC Method:

The development process involves screening various chiral columns and mobile phase compositions to achieve adequate resolution between the enantiomers. pensoft.net

Chiral Stationary Phases (CSPs): A wide variety of CSPs are available, with polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) being highly popular and successful for a broad range of compounds. nih.gov Other types include Pirkle-type, macrocyclic antibiotic (e.g., teicoplanin), and protein-based CSPs. researchgate.net

Mobile Phase: The choice of mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous buffer and organic solvent for reversed-phase chromatography, is critical for achieving separation. nih.gov The composition is optimized to obtain good resolution and acceptable analysis time.

Method Validation:

Once a suitable separation is achieved, the method is validated to ensure its reliability. Validation parameters include:

Specificity: The ability of the method to unequivocally assess the desired enantiomer in the presence of its stereoisomers and other impurities. ijarmps.org

Linearity: The demonstration of a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. nih.gov

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Table 3: Example of a Chiral HPLC Method for Stereoisomeric Purity Assessment

| Parameter | Example Condition |

| Column | Chiralpak AD-H (amylose-based CSP) nih.gov |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at a specific wavelength (e.g., 226 nm) nih.gov |

| Resolution | > 2.0 between enantiomers pensoft.net |

Stability Studies for Research Compounds

Stability studies are essential to determine how the quality of a research compound varies with time under the influence of environmental factors such as temperature, humidity, and light. pharmatutor.org These studies provide the basis for recommending storage conditions and establishing a re-test period for the research standard.

Stability-indicating analytical methods, typically HPLC, are used to quantify the parent compound and detect any degradation products. ijarmps.orgnih.gov The method must be able to separate the active ingredient from its degradation products to provide an accurate measure of the compound's stability.

Study Design:

Research compounds are typically stored under various conditions as outlined in the International Council for Harmonisation (ICH) guidelines.

Long-Term Storage: This is conducted under the recommended storage conditions for the anticipated shelf life of the compound.

Accelerated Storage: The compound is stored at elevated temperature and/or humidity to increase the rate of chemical degradation and physical change. pharmatutor.org

Intermediate Storage: This is performed at conditions in between long-term and accelerated storage.

Samples are pulled at specified time points and analyzed for physical and chemical changes.

Parameters Assessed:

Physical Stability: Assessed by visual examination for changes in appearance, color, and for the formation of precipitates. nih.gov Other parameters like pH, turbidity, and particulate matter may also be measured, especially for solutions or emulsions. nih.gov

Chemical Stability: The concentration of the active compound is determined using a validated stability-indicating HPLC method. nih.gov Any significant decrease in potency or increase in degradation products indicates instability.

Table 4: Example Stability Study Conditions and Testing Frequency for a Research Compound

| Storage Condition | Testing Frequency |

| Long-Term: 2-8°C | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated: 25°C / 60% RH | 0, 3, 6 months |

| Accelerated: 40°C / 75% RH | 0, 3, 6 months |

The results of these stability studies are crucial for ensuring the integrity and quality of the Rolapitant (1R,2R,3S)-Isomer research compound throughout its lifecycle.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Receptor Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the (1R,2R,3S)-isomer of Rolapitant (B1662417), docking studies are crucial to elucidate the specific interactions with the NK1 receptor that are responsible for its high-affinity binding and antagonist activity.

Detailed molecular docking studies specifically for the (1R,2R,3S)-isomer of Rolapitant into the human NK1 receptor are not extensively detailed in publicly available literature. However, the general principles of NK1 receptor-antagonist interactions have been described. The binding site of the NK1 receptor is known to be a deep, hydrophobic pocket. nih.gov For nonpeptide antagonists like Rolapitant, the binding is typically driven by a combination of hydrophobic interactions and specific hydrogen bonds. A general pharmacophore model for NK1R antagonists includes two aromatic rings held by a scaffold, which contains at least one hydrogen-bond acceptor. nih.gov

In a broader study focused on identifying novel NK2R inhibitors, a library of molecules structurally similar to Rolapitant and other NK1R antagonists was screened using molecular docking. nih.gov While the target was different, this approach highlights the utility of computational screening in identifying potent ligands. For the (1R,2R,3S)-isomer of Rolapitant, key interactions within the NK1 receptor would involve the 3,5-bis(trifluoromethyl)phenyl moiety and the phenyl group engaging with hydrophobic residues, while the lactam oxygen could act as a hydrogen bond acceptor. The precise stereochemistry of the (1R,2R,3S)-isomer is critical for achieving the optimal geometric complementarity within the receptor's binding pocket.

Table 1: Predicted Interacting Residues of (1R,2R,3S)-Rolapitant with the NK1 Receptor (Hypothetical)

| Rolapitant Moiety | Interacting NK1R Residue (Hypothetical) | Interaction Type |

| 3,5-bis(trifluoromethyl)phenyl | Trp261, Ile204 | Hydrophobic |

| Phenyl group | His197, Tyr205 | π-π Stacking |

| Pyrrolidinone Oxygen | Gln165 | Hydrogen Bond |

| Ether Oxygen | Asn85 | Hydrogen Bond |

This table is a hypothetical representation of potential interactions based on the known structure of the NK1 receptor and general features of its antagonists. Specific residues would need to be confirmed by dedicated docking studies.

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. An MD simulation of the (1R,2R,3S)-Rolapitant bound to the NK1 receptor would offer deeper insights into the binding mode and the energetic contributions of various interactions.

While specific MD simulation studies for the (1R,2R,3S)-Rolapitant-NK1R complex are not readily found in the literature, a general workflow for such a study would involve several key steps. nih.gov The initial docked pose from molecular docking would be placed in a simulated physiological environment, including water molecules and ions. nih.gov The system would then undergo energy minimization, followed by a gradual heating phase to reach physiological temperature. nih.gov Subsequently, an equilibration phase would ensure the system is stable before the final production simulation is run for a significant timescale (nanoseconds to microseconds). nih.gov

Analysis of the MD trajectory would provide information on the stability of the complex, indicated by the root-mean-square deviation (RMSD) of the protein and ligand. nih.gov The root-mean-square fluctuation (RMSF) of individual residues would highlight flexible regions of the receptor upon ligand binding. nih.gov Furthermore, the persistence of key hydrogen bonds and hydrophobic contacts observed in docking can be monitored throughout the simulation to confirm their importance for binding.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of the (1R,2R,3S)-Rolapitant-NK1R Complex

| Parameter | Description | Hypothetical Value/Observation |

| RMSD of Protein Backbone | Measures the average deviation of the protein backbone atoms from the initial structure. | A stable system would show a plateau in the RMSD value after an initial increase. |

| RMSD of Ligand | Measures the average deviation of the ligand atoms from its initial docked pose. | A low and stable RMSD for the ligand would indicate stable binding within the pocket. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy for key hydrogen bonds would confirm their significance. |

| Binding Free Energy | An estimation of the binding affinity, often calculated using methods like MM/PBSA or MM/GBSA. | A negative and large value would indicate favorable binding. |

This table illustrates the types of data and expected outcomes from an MD simulation study. The specific values would be dependent on the actual simulation.

In Silico Prediction of Pharmacokinetic and Biotransformation Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are valuable tools in early drug development to forecast the pharmacokinetic profile of a compound. These models use the chemical structure of a molecule to predict its properties, helping to identify potential liabilities before extensive experimental testing.

For the (1R,2R,3S)-isomer of Rolapitant, various in silico models can be employed to predict its pharmacokinetic properties. Software such as ADMET Predictor™ or similar platforms utilize quantitative structure-property relationship (QSPR) models built from large datasets of experimental data. nih.gov These predictions can guide further experimental studies and provide insights into the compound's behavior in the body.

Key predicted properties would include its solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. For instance, in silico models could corroborate experimental findings that Rolapitant is a substrate for CYP3A4. Furthermore, predictions regarding its potential to inhibit or induce various transporters, such as P-glycoprotein (P-gp), can be made.

Table 3: In Silico Predicted ADMET Properties of (1R,2R,3S)-Rolapitant (Illustrative)

| Property | Predicted Value (Illustrative) | Implication |

| Aqueous Solubility (logS) | Low | May require formulation strategies for oral delivery. |

| Caco-2 Permeability | High | Good potential for intestinal absorption. |

| Blood-Brain Barrier Penetration (logBB) | Low to Moderate | Consistent with its primary peripheral site of action for CINV. |

| Plasma Protein Binding (%) | >95% | High binding to plasma proteins, affecting its free concentration. |

| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Inhibitor | Can affect the disposition of co-administered P-gp substrates. |

This table provides illustrative predictions. Actual values would be generated from specific in silico modeling software.

Quantum Mechanical Calculations for Conformational Analysis

Quantum mechanical (QM) calculations offer a highly accurate method for studying the electronic structure and conformational energetics of a molecule. nih.govspringernature.com For the (1R,2R,3S)-isomer of Rolapitant, QM methods can be used to perform a detailed conformational analysis to identify low-energy conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and the specific conformation that is recognized by the NK1 receptor.

Methods like Density Functional Theory (DFT) can be employed to calculate the potential energy surface of the molecule by systematically rotating its rotatable bonds. nih.govspringernature.com This allows for the identification of all stable conformers and their relative energies. The results of such an analysis can provide a deeper understanding of the molecule's three-dimensional shape and how it influences its biological activity. The bioactive conformation, the one adopted when bound to the receptor, can be compared to the global minimum energy conformation in solution to understand the energetic cost of binding.

Table 4: Hypothetical Relative Energies of Key Conformers of (1R,2R,3S)-Rolapitant from QM Calculations

| Conformer | Dihedral Angle(s) (Illustrative) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Global Minimum | τ1 = 60°, τ2 = 180° | 0.00 | 75 |

| Conformer 2 | τ1 = -60°, τ2 = 180° | 1.5 | 15 |

| Conformer 3 | τ1 = 180°, τ2 = 60° | 2.5 | 5 |

| Bioactive Conformation (Hypothetical) | τ1 = 75°, τ2 = -170° | 0.5 | 5 |

This table is a hypothetical representation of the output from a QM conformational analysis. The specific dihedral angles, relative energies, and populations would be determined by the calculations.

Future Directions in Rolapitant 1r,2r,3s Isomer Research

Exploration of Novel Neurokinin-1 Receptor Functions and Preclinical Therapeutic Avenues

The binding of Substance P (SP) to the NK-1 receptor is implicated in a wide array of biological functions beyond emesis, opening up numerous preclinical avenues for NK-1 receptor antagonists like Rolapitant (B1662417). nih.govnih.gov Research is increasingly focused on harnessing the therapeutic potential of blocking this interaction in various disease contexts.

Preclinical studies have highlighted several promising areas:

Oncology: The SP/NK-1R system is linked to tumor cell proliferation, migration, angiogenesis, and anti-apoptotic mechanisms. nih.govbohrium.com Antagonizing the NK-1 receptor has shown potential in preclinical models of various cancers, including acute myeloid leukemia, pancreatic cancer, and melanoma, by inducing cancer cell apoptosis. nih.govresearchgate.net Therefore, NK-1R antagonists are being investigated as potential broad-spectrum antitumor agents. nih.gov

Inflammation and Pain: The NK-1 receptor plays a significant role in neurogenic inflammation and pain transmission. nih.govresearchgate.net By blocking the action of Substance P, NK-1R antagonists could offer novel therapeutic strategies for chronic inflammatory conditions and pain management. researchgate.netnih.gov

Central Nervous System Disorders: The SP/NK-1R system is involved in modulating stress, anxiety, and depression. nih.govresearchgate.net While clinical development for these indications has faced challenges, preclinical evidence continues to support a role for NK-1R antagonists in treating complex psychiatric disorders. researchgate.net

Other Potential Applications: Preclinical research has also suggested the involvement of the SP/NK-1R system in viral infections, wound healing, and fibrosis, indicating a broad spectrum of potential therapeutic uses for antagonists. nih.govnih.gov

| Therapeutic Area | Preclinical Rationale for NK-1R Antagonism | Potential Application |

|---|---|---|

| Oncology | Inhibition of tumor cell proliferation, migration, and angiogenesis; induction of apoptosis. nih.govnih.gov | Broad-spectrum antitumor therapy. nih.gov |

| Inflammation | Modulation of inflammatory responses and cytokine production. nih.govresearchgate.net | Treatment of chronic inflammatory diseases. researchgate.net |

| Pain | Involvement in central pain processing pathways. nih.govresearchgate.net | Novel analgesic development. nih.gov |

| Psychiatry | Role in mediating responses to stress, anxiety, and depression. researchgate.net | Treatment for mood and anxiety disorders. nih.gov |

Development of Next-Generation Synthetic Methodologies

While established synthetic routes for Rolapitant exist, future research will focus on developing more efficient, cost-effective, and environmentally friendly "next-generation" methodologies. medkoo.com The development of new drugs is a challenging process, and improving synthetic protocols is key to diversifying the library of available compounds for screening and development. doabooks.org

Key goals for these new methodologies include:

Green Chemistry: Employing sustainable and less hazardous reagents and solvents to minimize environmental impact. mdpi.com

Facilitating Analog Synthesis: Creating flexible synthetic routes that allow for the easy generation of a diverse library of Rolapitant-related scaffolds. This is crucial for structure-activity relationship (SAR) studies and the discovery of new lead compounds with improved properties. mdpi.com

Novel Chemical Approaches: Investigating modern synthetic strategies such as C-H activation, flow chemistry, and biocatalysis to streamline the synthesis of the complex core structure of Rolapitant and its derivatives.

| Feature | Traditional Synthesis | Next-Generation Synthesis Goals |

|---|---|---|

| Efficiency | Often multi-step with moderate overall yields. medkoo.com | Fewer steps, higher yields, simplified purification. doabooks.org |

| Sustainability | May use hazardous reagents and solvents. | Use of green solvents and reagents, reduced waste. mdpi.com |

| Flexibility | May be linear and less adaptable for creating analogs. | Convergent routes enabling diverse analog libraries. mdpi.com |

| Technology | Primarily batch chemistry. | Adoption of flow chemistry, biocatalysis, C-H activation. |

High-Throughput Screening and Lead Discovery for Related Chemical Scaffolds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that interact with a biological target. metrionbiosciences.com For the NK-1 receptor, HTS campaigns are essential for discovering novel chemical scaffolds that may offer advantages over existing antagonists.

The process typically involves:

Assay Development: Creating a robust and reproducible in-vitro assay that measures the binding or functional activity of compounds on the NK-1 receptor. This could involve fluorescence-based methods or automated electrophysiology platforms. metrionbiosciences.com

Library Screening: Testing large, diverse chemical libraries, which can include small molecules, natural products, and fragment-based collections, against the NK-1 receptor target. researchgate.net

Hit Identification and Validation: Identifying initial hits from the primary screen and subjecting them to secondary assays to confirm their activity and eliminate false positives.

Lead Optimization: The most promising hits are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties, leading to the development of new lead compounds. metrionbiosciences.com

Future HTS efforts will likely utilize increasingly diverse chemical libraries and sophisticated assay technologies to explore new chemical space around the Rolapitant pharmacophore, aiming to identify next-generation NK-1 receptor antagonists.

Application of Advanced Computational Approaches in Drug Design

Computational methods are now indispensable tools in drug discovery, capable of accelerating the design process, reducing costs, and providing deep insights into molecular interactions. nih.govnih.gov For Rolapitant and the NK-1 receptor, these approaches are critical for future development.

Advanced computational strategies include:

Molecular Modeling and Dynamics: Simulating the interaction between Rolapitant analogs and the NK-1 receptor at an atomic level to understand the structural basis of binding and guide the design of more potent molecules. nih.govnih.gov

Structure-Based Drug Design (SBDD): Using the three-dimensional structure of the NK-1 receptor to design novel ligands with improved shape and chemical complementarity to the binding site. nih.gov

Pharmacophore Modeling and Virtual Screening: Creating a 3D model of the essential features required for NK-1 receptor antagonism and using it to screen virtual libraries of millions of compounds to identify potential new hits. nih.gov

Artificial Intelligence (AI) and Machine Learning: Employing AI algorithms to predict the biological activity and physicochemical properties of new compounds, identify novel drug targets, and even generate new molecular structures from scratch. nih.govresearchgate.net

| Computational Method | Application in NK-1 Antagonist Design |

|---|---|

| Molecular Dynamics Simulations | Elucidating the binding mechanism and conformational changes of the NK-1 receptor upon ligand binding. nih.gov |

| Virtual Screening | Identifying novel hit compounds from large digital libraries for subsequent experimental testing. researchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Developing predictive models that correlate chemical structure with biological activity to prioritize synthesis. nih.gov |

| Machine Learning / AI | Predicting ADME/Tox properties, designing novel scaffolds, and analyzing complex biological data. nih.gov |

Investigation of Non-Emetic Neurokinin-1 Receptor-Mediated Biological Processes in Preclinical Contexts

Distinct from exploring new therapeutic avenues, a fundamental line of future research involves a deeper investigation into the non-emetic biological processes mediated by the NK-1 receptor. Understanding these pathways is crucial for predicting the full range of effects of long-term NK-1R antagonism and for identifying novel biomarkers.

Key research areas include:

Signal Transduction Pathways: The NK-1 receptor is a G-protein coupled receptor (GPCR) that can activate multiple intracellular signaling cascades, such as those involving phospholipase C, MAPKs, and NF-κB. nih.govbohrium.com Research aims to dissect how these pathways differ in various cell types and how they contribute to processes like cell proliferation, inflammation, and neuronal survival. nih.govnih.gov

Immune System Modulation: NK-1 receptors are expressed on various immune cells, and Substance P can modulate immune responses, including cytokine production and leukocyte trafficking. researchgate.netnih.gov Preclinical studies are exploring the precise role of the SP/NK-1R system in both innate and adaptive immunity.

Neurobiology: In the central and peripheral nervous systems, the SP/NK-1R system contributes to neurotransmission related to pain, stress, and mood. nih.govresearchgate.net Further preclinical investigation is needed to clarify its role in neurodevelopment, neurodegeneration, and brain homeostasis. nih.govnih.gov

By elucidating these fundamental biological roles, researchers can better anticipate the on-target effects of NK-1 receptor antagonists like Rolapitant in novel therapeutic contexts and potentially uncover new indications for their use.

Q & A

Q. How can researchers differentiate Rolapitant (1R,2R,3S)-isomer from its stereoisomers in synthetic mixtures?

Methodological Answer: Use chiral chromatography (e.g., HPLC with chiral stationary phases) coupled with mass spectrometry to resolve stereoisomers. Confirm configurations via X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy. Reference standard retention times and spectral data are critical for identification .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing studies on Rolapitant isomer efficacy?

Methodological Answer: Apply the PICOT framework to define:

- P opulation (e.g., in vitro receptor-binding assays),

- I ntervention (e.g., (1R,2R,3S)-isomer administration),

- C omparison (e.g., other stereoisomers or NK₁ receptor antagonists),

- O utcome (e.g., binding affinity, pharmacokinetic parameters),

- T imeframe (e.g., acute vs. chronic exposure). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with academic goals and resource availability .

Q. How should researchers address inconsistencies in reported isomer stability data?

Methodological Answer: Conduct accelerated stability studies under controlled conditions (temperature, humidity, pH) and compare degradation profiles. Use multivariate analysis to isolate confounding variables (e.g., solvent polarity, excipient interactions). Replicate conflicting studies with standardized protocols to identify methodological discrepancies .

Advanced Research Questions

Q. What experimental designs are optimal for comparing Rolapitant isomer pharmacokinetics in preclinical models?

Methodological Answer: Employ a crossover study design with repeated measures to minimize inter-subject variability. Use LC-MS/MS for quantitation of plasma/tissue concentrations. Apply population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like metabolic enzyme polymorphisms. Validate results against in vitro CYP450 inhibition assays .

Q. How can computational methods predict the (1R,2R,3S)-isomer’s binding dynamics to NK₁ receptors?

Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) using high-resolution receptor structures (PDB ID: 7LXR). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, Kon/Koff). Compare results with mutagenesis studies to identify critical binding residues .

Q. What strategies resolve contradictions in isomer synthesis yields reported across literature?

Methodological Answer: Systematically evaluate reaction parameters (e.g., catalyst loading, temperature gradients) using Design of Experiments (DoE). Apply Bayesian meta-analysis to synthesize heterogeneous data, weighting studies by methodological rigor (e.g., purity validation methods). Publish negative results to reduce publication bias .

Data Presentation and Validation

Q. How should researchers tabulate isomer-specific impurity profiles?

Example Table:

Literature Review and Synthesis

Q. What tools enhance systematic reviews of Rolapitant isomer research?

Methodological Answer: Use ROBOKOP or ResearchGPT for knowledge graph-based queries to map isomer-related pathways, receptors, and clinical outcomes. Filter results by study type (e.g., RCTs, in vitro assays) and apply SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.